

Paspaline from *Claviceps paspali*: A Technical Guide to its Discovery, Biosynthesis, and Characterization

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Compound of Interest

Compound Name: *Paspaline*

Cat. No.: *B1678556*

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Abstract

Paspaline is a foundational indole-diterpenoid produced by the ergot fungus *Claviceps paspali*. First identified in 1966, it serves as a key precursor in the biosynthesis of a diverse array of more complex and biologically active indole-diterpenes, including the tremorgenic mycotoxins paspalitrem A and B. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biosynthesis of **paspaline**. It is intended to be a comprehensive resource, detailing the experimental methodologies and presenting key quantitative data to support further research and development in this field.

Introduction

The indole-diterpenoids are a large and structurally diverse class of fungal secondary metabolites characterized by a common core structure derived from indole and a diterpene unit. **Paspaline**, a hexacyclic compound with the molecular formula $C_{28}H_{39}NO_2$, stands as a central intermediate in the biogenesis of many of these complex molecules. Its discovery in *Claviceps paspali*, a fungus known for producing ergot alkaloids, opened a new area of natural product chemistry. Understanding the pathway to **paspaline** is critical for harnessing the biosynthetic potential of this fungus to produce novel compounds with potential therapeutic applications.

Discovery and Initial Characterization

Paspaline was first isolated from the mycelia of *Claviceps paspali* by Fehr and Acklin in 1966. The initial structural elucidation was based on spectroscopic methods available at the time, and the absolute configuration was later definitively established by Springer and Clardy in 1980 through single-crystal X-ray diffraction analysis.

Physicochemical Properties of Paspaline

Property	Value
Molecular Formula	C ₂₈ H ₃₉ NO ₂
Molecular Weight	421.62 g/mol
Appearance	Crystalline solid
General Solubility	Soluble in various organic solvents

Experimental Protocols

Fungal Strain and Culture Conditions

Claviceps paspali strains can be maintained on potato dextrose agar (PDA). For the production of **paspaline** and other indole-diterpenes, a two-stage fermentation process is typically employed.

Inoculum Medium:

- Mannitol: 5%
- Succinic acid: 1%
- Soy flour: 0.5%
- KH₂PO₄: 0.2%
- MgSO₄·7H₂O: 0.03%
- pH: 5.2

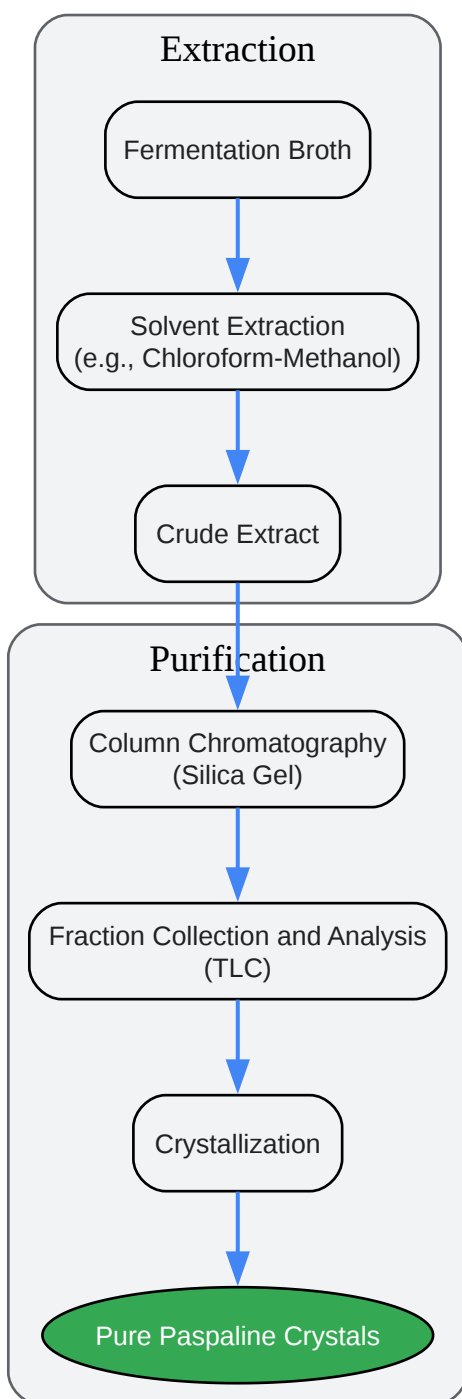
Production Medium:

- Sorbitol: 10%
- Succinic acid: 3.5%
- Corn steep liquor: 1.5%
- Yeast extract: 0.05%
- NH_4NO_3 : 1.5%
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.07%
- $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$: 0.0022%
- $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$: 0.001%
- pH: 5.2

Fermentation Parameters: Cultures are typically incubated at 28°C with shaking at 240 rpm. The inoculum is grown for approximately 5 days before being transferred to the production medium for a further 12 days of incubation.[\[1\]](#)

Extraction and Isolation of Paspaline

A detailed protocol for the extraction and isolation of **paspaline** from *Claviceps paspali* fermentation broth is outlined below. This process involves solvent extraction followed by chromatographic purification.



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Fig. 1: Experimental workflow for the extraction and isolation of **paspaline**.

Protocol:

- **Extraction:** The fermentation broth is extracted with a suitable organic solvent mixture, such as chloroform-methanol.
- **Chromatography:** The resulting crude extract is subjected to column chromatography on silica gel.
- **Elution:** A gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to elute the compounds.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **paspaline**.
- **Crystallization:** The **paspaline**-containing fractions are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent to yield pure **paspaline**.

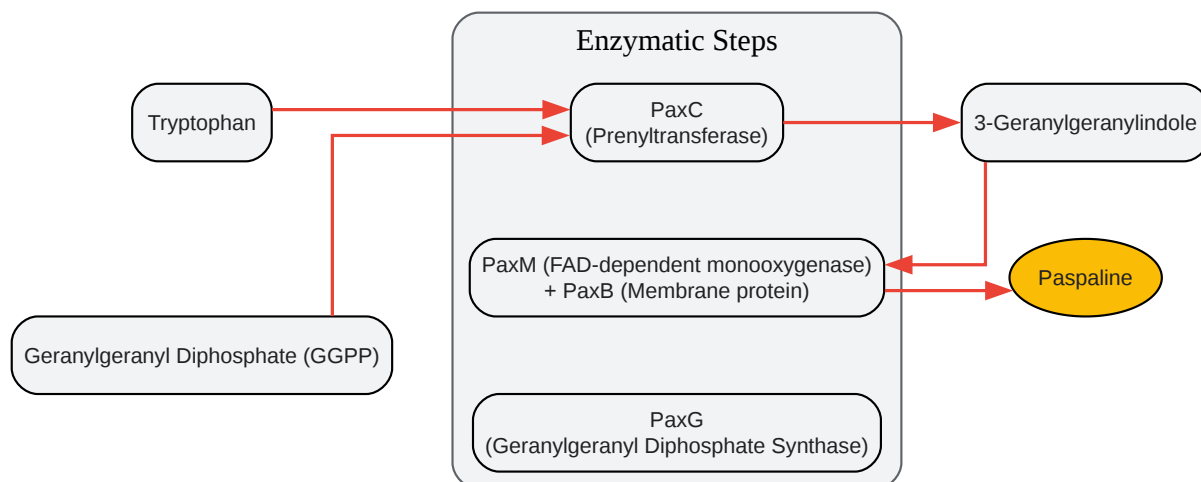
Structure Elucidation Methodologies

The structure of **paspaline** was elucidated using a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry provides the exact molecular weight and elemental composition. Fragmentation patterns in the mass spectrum give clues about the connectivity of the atoms.
- **X-ray Crystallography:** This technique provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Biosynthesis of Paspaline

The biosynthesis of **paspaline** in *Claviceps paspali* starts from the primary metabolites tryptophan and geranylgeranyl diphosphate (GGPP). The pathway is catalyzed by a set of four core enzymes encoded by a gene cluster.



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References

- 1. chemguide.co.uk [chemguide.co.uk]
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